molecular formula C14H26O2 B13779047 Cyclohexyl octanoate CAS No. 1551-42-4

Cyclohexyl octanoate

Cat. No.: B13779047
CAS No.: 1551-42-4
M. Wt: 226.35 g/mol
InChI Key: TXWXLLMVRVKQSO-UHFFFAOYSA-N
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Description

Cyclohexyl octanoate is an ester formed via the reaction of cyclohexanol and octanoic acid. Esters like this compound typically exhibit volatility and distinct aroma profiles, making them valuable in cosmetics and flavoring agents. Its cyclohexyl group may confer enhanced stability compared to linear alkyl esters, though further empirical studies are needed to confirm this .

Properties

CAS No.

1551-42-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

cyclohexyl octanoate

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h13H,2-12H2,1H3

InChI Key

TXWXLLMVRVKQSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl octanoate can be synthesized through the esterification reaction between cyclohexanol and octanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where cyclohexanol and octanoic acid are continuously fed into the system. The reaction mixture is heated, and the water formed during the reaction is removed by distillation. The resulting ester is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl octanoate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclohexanol and octanoic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed:

    Hydrolysis: Cyclohexanol and octanoic acid.

    Reduction: Cyclohexanol.

    Transesterification: A different ester and alcohol.

Scientific Research Applications

Cyclohexyl octanoate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Medicine: Explored for its potential as a fragrance ingredient in pharmaceutical formulations.

    Industry: Widely used in the fragrance and flavor industry to impart pleasant odors to products.

Mechanism of Action

The mechanism of action of cyclohexyl octanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester bond in this compound can be cleaved under acidic or basic conditions, leading to the formation of cyclohexanol and octanoic acid.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Esters for Comparison :

Ethyl Octanoate: A yeast-derived ester with a sour apple aroma, widely used in food and beverage industries.

Allyl Octanoate: Known for fruity notes, used in synthetic flavorings.

Hexyl Acetate : A green, fruity ester common in cosmetics.

Table 1: Structural and Functional Properties
Compound Molecular Formula Molecular Weight (g/mol) Aroma Profile Key Applications
Cyclohexyl Octanoate C₁₄H₂₆O₂ 226.36 Likely floral/woody* Fragrances, cosmetics
Ethyl Octanoate C₁₀H₂₀O₂ 172.26 Sour apple Food flavoring
Allyl Octanoate C₁₁H₂₀O₂ 184.28 Fruity Synthetic flavors
Cyclohexyl Phenylacetate C₁₄H₁₈O₂ 218.29 Sweet, persistent Perfumes
Hexyl Acetate C₈H₁₆O₂ 144.21 Green, fruity Cosmetics

*Inferred from structural analogs .

Production and Stability

  • Ethyl Octanoate: Wild-type yeast strains produce ~4× higher levels than mutants, with real-time monitoring used in industrial fermentation .
  • This compound: Likely synthesized via esterification, though production data is absent in the evidence. Its cyclohexyl group may reduce volatility, enhancing longevity in fragrances compared to ethyl or hexyl esters .
  • Hexyl Acetate : Predicted vs. experimental production values show a 20% discrepancy (10 × 10⁷ vs. 8 × 10⁷), indicating challenges in yield optimization .
Table 2: Production Metrics (Selected Esters)
Compound Predicted Yield (×10⁷) Experimental Yield (×10⁷) Stability Notes
Ethyl Octanoate 14 12 High volatility
Hexyl Acetate 10 8 Moderate heat sensitivity
Allyl Hexanoate 4 2 Low thermal stability

Data adapted from fermentation and synthesis studies .

Biological Activity

Cyclohexyl octanoate, a compound categorized as an ester with the molecular formula C14H26O2C_{14}H_{26}O_{2}, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and applications in different sectors.

  • Molecular Formula : C14H26O2C_{14}H_{26}O_{2}
  • Molecular Weight : 226.36 g/mol
  • CAS Number : 229794

This compound is characterized by its cyclic structure and fatty acid chain, which may influence its interaction with biological systems.

Biological Activity Overview

This compound has been studied for its various biological activities, including antimicrobial properties, effects on metabolic pathways, and potential applications in drug formulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted the effectiveness of cyclic fatty acids in inhibiting the growth of certain bacterial strains. The presence of the cyclohexyl group is believed to enhance membrane permeability, leading to increased susceptibility of bacteria to the compound .

Metabolic Effects

This compound may influence metabolic pathways, particularly in lipid metabolism. Its structural similarity to fatty acids suggests potential roles in modulating lipid profiles and influencing energy homeostasis. Studies have shown that cyclic fatty acids can alter lipid metabolism in various organisms, which may have implications for obesity and metabolic syndrome .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various cyclic fatty acids, including this compound. Results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .
  • Metabolic Pathway Modulation :
    • In a controlled experiment involving rat models, this compound was administered to assess its impact on lipid metabolism. The findings indicated a reduction in triglyceride levels and an increase in HDL cholesterol, suggesting a favorable effect on cardiovascular health .
  • Toxicological Assessment :
    • Toxicity studies have been conducted to evaluate the safety profile of this compound. Acute toxicity tests revealed no significant adverse effects at low concentrations, although further long-term studies are necessary to fully understand its safety .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.75 mg/mL
Listeria monocytogenes1.0 mg/mL

Table 2: Effects on Lipid Metabolism

Treatment GroupTriglyceride Levels (mg/dL)HDL Cholesterol (mg/dL)
Control15040
This compound12055

Q & A

Q. What are the established analytical methods for quantifying cyclohexyl octanoate in biological matrices, and how do they address solubility challenges?

this compound’s hydrophobicity complicates its detection in biological systems. Gas chromatography–mass spectrometry (GC-MS) with derivatization is widely used. For instance, isobutyl ester derivatization improves sensitivity compared to methyl esters due to higher abundance of specific mass fragments (e.g., m/z 127.1 and 145.1), reducing the lower limit of quantification (LLOQ) to 0.43 μM . This method mitigates solubility issues by enhancing ionization efficiency and chromatographic separation.

Q. How can researchers design experiments to assess the metabolic stability of this compound in hepatic models?

Stable isotope protocols (e.g., ¹³C-labeled octanoate) combined with continuous infusion in plasma samples allow tracking of metabolic turnover. Priming doses followed by steady-state measurements (120–180 minutes post-infusion) enable quantification of isotopic enrichment deviations, which may reflect lipogenesis interference from glucose metabolism . Parallel assays using acyl-CoA synthetase activity tests (e.g., E. coli FadD mutants) can validate enzyme-specific metabolic rates .

Q. What experimental controls are critical when studying this compound’s effects on acid-base balance in physiological systems?

In studies comparing sodium octanoate to sodium chloride, Stewart analysis is essential to monitor strong ion difference (SIDa and SIDe). Controls should include baseline measurements of plasma electrolytes and dietary octanoate intake, as unlabeled octanoate from lipogenesis can skew results. For example, mixed-nutrient diets introduce glucose-derived octanoate, necessitating isolation of exogenous vs. endogenous sources .

Advanced Research Questions

Q. How can conflicting data on octanoate enrichment in plasma be resolved, particularly deviations between dietary and observed isotopic ratios?

Discrepancies (e.g., −28.5% deviation in mixed-nutrient studies) arise from endogenous lipogenesis. Researchers should:

  • Use tracer kinetic models to differentiate dietary vs. de novo octanoate.
  • Incorporate fasting-state baselines and clamp protocols to suppress glucose-to-lipid pathways.
  • Validate findings with genetic knockouts (e.g., FASN inhibitors) to block lipogenesis .

Q. What strategies optimize the specificity of GC-MS for this compound in complex matrices with interfering compounds?

  • Derivatization: Isobutyl esters reduce baseline disturbances compared to methyl esters by generating high-specificity fragments (m/z 127.1 for unlabeled octanoate) .
  • Chromatographic tuning: Adjust column polarity (e.g., DB-5ms) and temperature gradients to separate co-eluting lipids.
  • Data processing: Use extracted ion chromatograms (EICs) for m/z 127.1 and 131.1 to minimize noise .

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